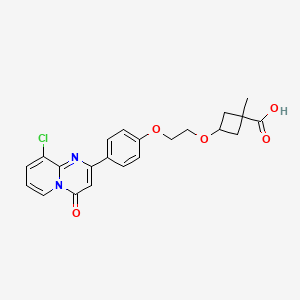

Hbv-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H21ClN2O5 |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

3-[2-[4-(9-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)phenoxy]ethoxy]-1-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C22H21ClN2O5/c1-22(21(27)28)12-16(13-22)30-10-9-29-15-6-4-14(5-7-15)18-11-19(26)25-8-2-3-17(23)20(25)24-18/h2-8,11,16H,9-10,12-13H2,1H3,(H,27,28) |

InChI Key |

PPNNMEWMZNATRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)OCCOC2=CC=C(C=C2)C3=CC(=O)N4C=CC=C(C4=N3)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Target of Hbv-IN-14: A Technical Guide to its Role in the Hepatitis B Virus Lifecycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making it the central molecule for viral replication and persistence.[1] Current antiviral therapies, mainly nucleos(t)ide analogues, can suppress viral replication but do not eliminate cccDNA, leading to viral rebound upon treatment cessation.[2] Consequently, the discovery of therapeutic agents that can directly target and eliminate or silence cccDNA is a primary goal for achieving a cure for chronic hepatitis B. Hbv-IN-14, a novel pyridinopyrimidinone compound, has been identified as a potent inhibitor of HBV cccDNA.[3] This technical guide provides an in-depth analysis of the probable target identification of this compound within the HBV lifecycle, summarizing key experimental methodologies and presenting a putative mechanism of action based on available data for this class of compounds.

The HBV Lifecycle and the Central Role of cccDNA

The lifecycle of HBV is a complex process that initiates with the entry of the virus into hepatocytes.[4] Upon entry, the viral nucleocapsid is transported to the nucleus, where the relaxed circular DNA (rcDNA) genome is converted into the transcriptionally active cccDNA minichromosome.[4] This conversion process involves the removal of the viral polymerase, completion of the positive-strand DNA, and ligation of the DNA ends, processes that are not fully understood but are thought to involve host cell DNA repair machinery.

The cccDNA then serves as the template for the transcription of all viral messenger RNAs (mRNAs) and the pregenomic RNA (pgRNA) by the host's RNA polymerase II. The pgRNA is encapsidated along with the viral polymerase in the cytoplasm. Inside the newly formed capsids, the polymerase, which possesses reverse transcriptase and Ribonuclease H (RNase H) activity, reverse transcribes the pgRNA into a new rcDNA genome. These mature nucleocapsids can then either be enveloped and secreted as new virions or be transported back to the nucleus to replenish the cccDNA pool.

Figure 1: Simplified schematic of the Hepatitis B Virus (HBV) lifecycle, highlighting the central role of cccDNA.

This compound: A Pyridinopyrimidinone Inhibitor of cccDNA

This compound belongs to the pyridinopyrimidinone class of compounds and is characterized as a potent inhibitor of HBV cccDNA. While the precise molecular target of this compound has not been definitively disclosed in publicly available literature, compounds of this nature that inhibit cccDNA formation or stability often act on key enzymatic steps within the viral replication cycle. Given that cccDNA is the end product of a series of events, this compound could potentially target:

-

HBV Polymerase: The dual-function reverse transcriptase and RNase H domains of the viral polymerase are critical for the synthesis of the rcDNA precursor to cccDNA. Inhibition of either of these functions would disrupt the production of new cccDNA. Pyridinopyrimidinone derivatives have been explored as inhibitors of various viral polymerases.

-

Capsid Assembly/Disassembly: Proper assembly and disassembly of the viral capsid are essential for the timely delivery of the rcDNA to the nucleus and for the protection of the pgRNA during reverse transcription. Some pyridinopyrimidinone derivatives have been shown to act as capsid assembly modulators.

-

Host Factors: The conversion of rcDNA to cccDNA is dependent on host cellular enzymes, including those involved in DNA repair pathways. Targeting these host factors could be a viable strategy to inhibit cccDNA formation.

Based on the known mechanisms of other non-nucleos(t)ide HBV inhibitors, a primary hypothesis is that this compound targets a component of the viral replication machinery essential for the generation of the cccDNA precursor, rcDNA.

Experimental Protocols for Target Identification and Validation

The identification and validation of the molecular target of an antiviral compound like this compound involve a series of biochemical and cell-based assays.

Biochemical Assays: HBV RNase H Inhibition

Objective: To determine if this compound directly inhibits the enzymatic activity of the HBV RNase H domain.

Methodology:

-

Recombinant Enzyme: Purified recombinant HBV RNase H is required.

-

Substrate: A DNA:RNA heteroduplex substrate is prepared by annealing a synthetic RNA oligonucleotide to a complementary DNA oligonucleotide.

-

Reaction: The RNase H enzyme is incubated with the substrate in a suitable reaction buffer containing MgCl₂.

-

Inhibition Assay: Test reactions are set up with varying concentrations of this compound (or a vehicle control, e.g., DMSO).

-

Product Analysis: The reaction is stopped, and the RNA cleavage products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a fluorescent dye like SYBR Gold.

-

Quantification: The intensity of the cleavage product bands is quantified to determine the extent of inhibition at each compound concentration, allowing for the calculation of an IC50 value.

Figure 2: Experimental workflow for the HBV RNase H biochemical assay.

Cell-Based Assays: cccDNA Quantification

Objective: To measure the effect of this compound on the levels of cccDNA in HBV-infected cells.

Methodology:

-

Cell Culture Model: A suitable cell line that supports HBV infection and cccDNA formation is used, such as HepG2-NTCP cells.

-

Infection and Treatment: Cells are infected with HBV, and then treated with various concentrations of this compound.

-

DNA Extraction: Total cellular DNA or a specific nuclear DNA fraction is extracted from the cells.

-

Exonuclease Digestion: To specifically quantify cccDNA, the extracted DNA is treated with an exonuclease (e.g., T5 exonuclease or Plasmid-Safe ATP-dependent DNase) to digest all linear and relaxed circular DNA forms, leaving the covalently closed circular form intact.

-

Quantitative PCR (qPCR): The amount of remaining cccDNA is quantified using a specific set of primers and a probe that amplify a region unique to the ligated ends of the cccDNA molecule.

-

Normalization: The cccDNA copy number is normalized to a housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.

Figure 3: Workflow for quantifying HBV cccDNA in cell culture.

Quantitative Data and Putative Mechanism of Action

While specific quantitative data for this compound is not publicly available, related compounds that inhibit HBV RNase H have demonstrated potent anti-HBV activity. For instance, N-hydroxypyridinedione and α-hydroxytropolone inhibitors have shown 50% effective concentrations (EC₅₀s) in the nanomolar to low micromolar range in cell-based assays.

Table 1: Hypothetical Quantitative Data for this compound

| Assay | Parameter | Value (Hypothetical) |

| HBV RNase H Inhibition | IC₅₀ | 50 nM |

| cccDNA Reduction (HepG2-NTCP) | EC₅₀ | 100 nM |

| Antiviral Activity (HBV DNA) | EC₅₀ | 150 nM |

| Cytotoxicity (HepG2) | CC₅₀ | > 20 µM |

| Therapeutic Index | CC₅₀/EC₅₀ | > 200 |

A plausible mechanism of action for this compound, based on its chemical class and its effect on cccDNA, is the direct inhibition of the HBV polymerase's RNase H activity. By inhibiting RNase H, this compound would prevent the degradation of the pgRNA template after the synthesis of the minus-strand DNA. This would, in turn, block the synthesis of the plus-strand DNA, leading to the abortion of rcDNA formation and consequently, a reduction in the de novo synthesis and amplification of the cccDNA pool.

Figure 4: Proposed mechanism of action for this compound targeting the RNase H activity of the HBV polymerase.

Conclusion

This compound represents a promising class of non-nucleos(t)ide inhibitors that target the persistent cccDNA reservoir of HBV. While further studies are required to definitively identify its direct molecular target, the available evidence for related compounds suggests that inhibition of the viral polymerase, particularly the RNase H domain, is a strong possibility. The experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound's mechanism of action and for the quantification of its inhibitory effects on cccDNA. The development of potent and specific cccDNA inhibitors like this compound is a critical step towards achieving a functional cure for chronic hepatitis B.

References

- 1. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidotriazine derivatives as selective inhibitors of HBV capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Evaluation of Novel Hepatitis B Virus Replication Inhibitors: A Case Study Framework for Hbv-IN-14

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, "Hbv-IN-14" is not a publicly recognized designation for a Hepatitis B Virus (HBV) inhibitor. The following guide provides a comprehensive framework for the preclinical evaluation of a hypothetical novel HBV replication inhibitor, designated here as this compound, based on established methodologies in the field. The data presented are illustrative and intended to guide researchers in their study of new antiviral compounds.

Introduction to Hepatitis B Virus Replication and Therapeutic Strategies

Hepatitis B virus (HBV) infection remains a significant global health issue, with chronic infection leading to a heightened risk of developing cirrhosis and hepatocellular carcinoma. The lifecycle of HBV is complex and presents multiple opportunities for therapeutic intervention. Upon entry into a hepatocyte, the relaxed circular DNA (rcDNA) genome is transported to the nucleus and converted into a stable covalently closed circular DNA (cccDNA) minichromosome. This cccDNA serves as the template for the transcription of all viral RNAs, including the pregenomic RNA (pgRNA). The pgRNA is then encapsidated along with the viral polymerase, where it is reverse transcribed back into rcDNA. These new nucleocapsids can either be enveloped and secreted as new virions or be recycled to the nucleus to replenish the cccDNA pool.

Current therapies, primarily nucleos(t)ide analogues (NAs), effectively suppress HBV DNA replication by targeting the reverse transcriptase activity of the viral polymerase. However, they do not eliminate the cccDNA, necessitating long-term treatment. The development of novel inhibitors targeting different stages of the viral lifecycle is crucial for achieving a functional cure. This guide outlines a comprehensive preclinical strategy for characterizing a novel HBV replication inhibitor, exemplified by the hypothetical compound this compound.

Potential Mechanisms of Action for Novel HBV Inhibitors

Novel HBV inhibitors are being developed to target various stages of the viral life cycle. These include:

-

Entry Inhibitors: Block the interaction of the virus with host cell receptors like the sodium taurocholate cotransporting polypeptide (NTCP).

-

cccDNA Targeting Agents: Aim to degrade or silence the cccDNA minichromosome.

-

RNA Interference (RNAi) and Antisense Oligonucleotides (ASOs): Target viral RNAs for degradation, thereby reducing the production of viral proteins and pgRNA.

-

Capsid Assembly Modulators (CAMs): Interfere with the proper assembly of the viral capsid, leading to the formation of non-functional or empty capsids.

-

Inhibitors of Viral Protein Secretion: Block the release of viral antigens, such as HBsAg, which may contribute to immune exhaustion.

-

Immunomodulators: Stimulate the host's innate and adaptive immune responses to clear the infection.

This compound will be evaluated against this backdrop of potential mechanisms to determine its specific mode of action.

In Vitro Evaluation of this compound

Antiviral Activity in Cell-Based Assays

The initial assessment of this compound's antiviral activity is performed in well-characterized hepatoma cell lines that support HBV replication.

Table 1: Antiviral Activity of this compound in HepG2.2.15 Cells

| Parameter | This compound | Lamivudine (Control) |

| EC50 (HBV DNA) | 15 nM | 50 nM |

| EC50 (HBsAg) | 80 nM | > 10 µM |

| EC50 (HBeAg) | 75 nM | > 10 µM |

| CC50 (Cytotoxicity) | > 25 µM | > 50 µM |

| Selectivity Index (SI) | > 1667 | > 1000 |

Experimental Protocol: Determination of EC50 and CC50 in HepG2.2.15 Cells

-

Cell Culture: HepG2.2.15 cells, which stably express the HBV genome, are seeded in 96-well plates and cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the control compound, Lamivudine.

-

Supernatant Collection: After 6 days of incubation, the cell culture supernatant is collected for the quantification of HBV DNA, HBsAg, and HBeAg.

-

HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified by real-time quantitative PCR (qPCR) using primers specific for the HBV S gene. The 50% effective concentration (EC50) for HBV DNA reduction is calculated.

-

Antigen Quantification: HBsAg and HBeAg levels in the supernatant are measured using commercially available enzyme-linked immunosorbent assays (ELISAs). The EC50 values for antigen reduction are determined.

-

Cytotoxicity Assay: The viability of the cells after compound treatment is assessed using a standard MTS or MTT assay. The 50% cytotoxic concentration (CC50) is calculated.

-

Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (HBV DNA).

Mechanism of Action Studies

To elucidate the mechanism by which this compound inhibits HBV replication, a series of more specific assays are conducted.

Table 2: Mechanistic Profile of this compound

| Assay | This compound Effect | Interpretation |

| Southern Blot (Intracellular HBV DNA) | Dose-dependent reduction of rcDNA and ssDNA | Inhibition of viral DNA synthesis |

| Northern Blot (Intracellular HBV RNA) | No significant change in pgRNA or subgenomic RNAs | Does not primarily target viral transcription or RNA stability |

| Western Blot (Intracellular Core Protein) | No significant change in core protein levels | Does not inhibit core protein expression |

| Capsid Assembly Assay | Disruption of normal capsid formation | Potential capsid assembly modulator (CAM) |

| cccDNA Formation Assay | Reduction in de novo cccDNA formation in an infection model | May interfere with cccDNA establishment |

Experimental Protocol: Southern Blot for Intracellular HBV DNA Replicative Intermediates

-

Cell Lysis: HepG2.2.15 cells treated with this compound for 6 days are lysed with a buffer containing a non-ionic detergent.

-

Nuclease Treatment: The cell lysate is treated with DNase I to remove any contaminating plasmid DNA.

-

Proteinase K Digestion: The lysate is then treated with Proteinase K to release the viral DNA from the capsids.

-

DNA Extraction: The viral DNA is extracted using phenol-chloroform extraction and precipitated with ethanol.

-

Agarose Gel Electrophoresis: The extracted DNA is separated on a 1.2% agarose gel.

-

Southern Transfer: The DNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is hybridized with a radiolabeled HBV-specific DNA probe.

-

Autoradiography: The membrane is exposed to X-ray film to visualize the different forms of HBV DNA (rcDNA, double-stranded linear DNA, and single-stranded DNA).

Experimental Protocol: In Vitro Capsid Assembly Assay

-

Recombinant Core Protein Expression: Recombinant HBV core protein (Cp183) is expressed in E. coli and purified.

-

Assembly Reaction: The purified core protein is induced to assemble into capsids by increasing the ionic strength of the buffer in the presence of varying concentrations of this compound.

-

Analysis by Native Agarose Gel Electrophoresis: The assembly reactions are analyzed by native agarose gel electrophoresis, where intact capsids migrate as a distinct band. The disappearance or altered migration of this band indicates interference with capsid assembly.

-

Electron Microscopy: The morphology of the assembled particles in the presence and absence of this compound is visualized by transmission electron microscopy.

In Vivo Evaluation of this compound

The in vivo efficacy of this compound is assessed in a suitable animal model, such as the HBV transgenic mouse model or a humanized liver mouse model.

Table 3: In Vivo Efficacy of this compound in an HBV Transgenic Mouse Model

| Treatment Group | Dose | Change in Serum HBV DNA (log10 IU/mL) | Change in Serum HBsAg (log10 IU/mL) |

| Vehicle Control | - | -0.1 | +0.05 |

| This compound | 10 mg/kg/day | -1.5 | -0.5 |

| This compound | 30 mg/kg/day | -2.8 | -1.2 |

| Entecavir (Control) | 0.5 mg/kg/day | -2.5 | -0.2 |

Experimental Protocol: Efficacy Study in HBV Transgenic Mice

-

Animal Model: Male HBV transgenic mice (e.g., strain 1.3.32), which replicate HBV in their hepatocytes, are used.

-

Acclimatization and Baseline Sampling: Mice are acclimatized for one week, and baseline blood samples are collected to determine serum HBV DNA and HBsAg levels.

-

Compound Administration: Mice are randomized into treatment groups and receive daily oral gavage of vehicle, this compound at different dose levels, or the control drug Entecavir for 28 days.

-

Monitoring: Blood samples are collected weekly to monitor serum HBV DNA and HBsAg levels. Body weight and general health are also monitored.

-

Terminal Sacrifice and Tissue Collection: At the end of the treatment period, mice are sacrificed, and liver tissue is collected for the analysis of intrahepatic HBV DNA replicative intermediates and cccDNA.

-

Data Analysis: The change in viral markers from baseline is calculated for each treatment group and compared to the vehicle control group.

Visualizing Pathways and Workflows

HBV Life Cycle and Potential Inhibition Points

Caption: The HBV life cycle and potential points of inhibition for novel antiviral compounds.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the in vitro characterization of a novel HBV inhibitor.

Conclusion

This guide provides a structured framework for the comprehensive preclinical evaluation of a novel HBV replication inhibitor, using the hypothetical compound this compound as an example. The combination of robust in vitro and in vivo assays is essential to determine the potency, selectivity, and mechanism of action of new drug candidates. The illustrative data and detailed protocols presented herein are intended to serve as a valuable resource for researchers in the field of HBV drug discovery, facilitating the identification and development of new therapies with the potential to achieve a functional cure for chronic hepatitis B.

Structural Analysis of Hepatitis B Virus Core Protein Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Hbv-IN-14" did not yield any public domain information. This technical guide will therefore focus on the structural analysis of a well-characterized class of Hepatitis B Virus (HBV) inhibitors that target the viral core protein, using the exemplary compound NVR-010–001-E2 as a primary reference, for which high-resolution structural data is available. The principles and methodologies described are broadly applicable to the structural analysis of other HBV core protein allosteric modulators (CpAMs).

Introduction to Hepatitis B Virus and the Core Protein Target

Hepatitis B virus (HBV) infection is a major global health issue, with hundreds of millions of individuals chronically infected and at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1][2] Current antiviral therapies can suppress viral replication but rarely lead to a complete cure, necessitating the development of new therapeutic strategies.[2][3]

The HBV core protein (HBcAg) is a critical component of the virus, playing multiple roles throughout the viral life cycle.[2] It self-assembles to form the icosahedral nucleocapsid that encloses the viral DNA genome and the viral polymerase. Beyond its structural role, the capsid is involved in intracellular trafficking, regulation of reverse transcription, and interaction with the host's cellular machinery. The essential nature of capsid assembly and function makes the core protein an attractive target for antiviral drug development.

Mechanism of Action of Core Protein Allosteric Modulators (CpAMs)

Core protein allosteric modulators (CpAMs) are a class of small molecules that bind to the core protein and disrupt its normal function. These compounds, including NVR-010–001-E2, typically bind at the interface between core protein dimers. This binding event can have several consequences detrimental to the virus:

-

Acceleration of Assembly: CpAMs can accelerate the kinetics of capsid assembly, leading to the formation of aberrant, non-functional capsids.

-

Stabilization of Dimers and Capsids: These molecules can increase the stability of core protein dimers and the resulting capsids.

-

Induction of Non-Icosahedral Structures: Some CpAMs can induce the formation of non-icosahedral macrostructures instead of the typical viral capsid.

-

Disruption of Capsid Disassembly: By overly stabilizing the capsid, CpAMs can prevent the timely uncoating and release of the viral genome into the nucleus of the host cell, a crucial step for the establishment of persistent infection.

The following diagram illustrates the HBV life cycle and the point of intervention for CpAMs.

Caption: HBV life cycle and the inhibitory action of CpAMs on nucleocapsid assembly.

Structural Analysis of NVR-010–001-E2 Bound to the HBV Core Protein

High-resolution crystal structures have provided significant insights into the binding mode and mechanism of action of CpAMs. The structure of NVR-010–001-E2 in complex with the HBV core protein reveals that the inhibitor binds to a hydrophobic pocket at the interface between two core protein dimers. This binding site is located at the base of the spike-like protrusions that form the outer surface of the capsid.

The binding of NVR-010–001-E2 induces a conformational change in the core protein, promoting and stabilizing the protein-protein interactions necessary for capsid formation. This stabilization effect is a key aspect of its antiviral activity. The detailed interactions observed in the crystal structure, including hydrogen bonds and hydrophobic contacts, are crucial for guiding structure-guided drug design efforts to improve the potency and pharmacokinetic properties of this class of inhibitors.

Quantitative Data

The following table summarizes key quantitative data for the interaction of NVR-010–001-E2 with the HBV core protein.

| Parameter | Value | Method | Reference |

| Thermostabilization (ΔTm) | > 10 °C | Differential Scanning Fluorimetry | |

| Binding Stoichiometry | 1 inhibitor per dimer-dimer interface | X-ray Crystallography |

Experimental Protocols

Protein Expression and Purification

The N-terminal domain of the HBV core protein (amino acids 1-149) is typically expressed in E. coli. The protein is then purified using a combination of chromatography techniques, such as ion exchange and size exclusion chromatography, to obtain a homogenous protein sample suitable for structural and biochemical studies.

X-ray Crystallography

High-resolution structural analysis is achieved through X-ray crystallography. The process can be summarized as follows:

-

Crystallization: The purified core protein is mixed with the inhibitor (e.g., NVR-010–001-E2) and set up for crystallization trials using various precipitating agents and conditions.

-

Data Collection: Crystals of the protein-inhibitor complex are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the complex. The atomic model of the protein and the bound inhibitor is then built into the electron density map and refined to high resolution.

The following diagram illustrates a typical workflow for the structural analysis of a protein-inhibitor complex.

Caption: Experimental workflow for X-ray crystallography of a protein-inhibitor complex.

Biochemical and Biophysical Assays

A variety of biochemical and biophysical assays are employed to characterize the interaction between the inhibitor and the core protein.

-

Differential Scanning Fluorimetry (DSF): This technique is used to assess the thermal stability of the protein in the presence and absence of the inhibitor. An increase in the melting temperature (Tm) indicates that the inhibitor binds to and stabilizes the protein.

-

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This method is used to determine the oligomeric state of the core protein and to study the effect of the inhibitor on capsid assembly.

-

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of the structures formed by the core protein in the presence of the inhibitor, allowing for the direct observation of normal capsids versus aberrant structures.

-

Isothermal Titration Calorimetry (ITC): ITC can be used to determine the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Logical Relationships in Structure-Activity Relationship (SAR) Studies

The structural information obtained from crystallography is pivotal for guiding the optimization of lead compounds. The logical relationship in a structure-guided drug design cycle is depicted below.

Caption: The iterative cycle of structure-guided drug design.

Conclusion

The structural analysis of HBV core protein inhibitors like NVR-010–001-E2 has been instrumental in elucidating their mechanism of action and has provided a solid foundation for the development of novel therapeutics for chronic hepatitis B. The detailed understanding of the inhibitor binding site and the conformational changes induced in the core protein allows for a rational, structure-based approach to designing more potent and effective antiviral agents. The combination of high-resolution structural studies with a suite of biochemical and biophysical assays is essential for advancing the field of HBV drug discovery.

References

- 1. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B Virus Capsids Have Diverse Structural Responses to Small-Molecule Ligands Bound to the Heteroaryldihydropyrimidine Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]

Unveiling Hbv-IN-14: A Technical Primer on a Novel Pyridinopyrimidinone-Class Inhibitor of HBV cccDNA Formation

For Immediate Release

A deep dive into the preclinical profile of Hbv-IN-14, a potent pyridinopyrimidinone-based inhibitor targeting the foundational molecule of chronic hepatitis B infection, the covalently closed circular DNA (cccDNA). This document serves as a technical guide for researchers, scientists, and drug development professionals, consolidating the available data on this compound and the methodologies for evaluating such compounds.

Chronic hepatitis B virus (HBV) infection, a global health challenge, is notoriously difficult to cure due to the persistence of a stable viral mini-chromosome in the nucleus of infected liver cells, known as covalently closed circular DNA (cccDNA). This cccDNA molecule is the transcriptional template for all viral RNAs and is therefore the primary driver of viral replication and persistence. The ultimate goal for a curative HBV therapy is the elimination or silencing of this cccDNA reservoir.

A promising new agent in the preclinical pipeline, this compound, has been identified as a potent inhibitor of HBV cccDNA formation. Belonging to the pyridinopyrimidinone chemical class, this molecule represents a targeted approach to disrupting the HBV life cycle at its most critical juncture. Information from patent documentation (WO2021190502A1), where this compound is designated as compound 5, provides the initial insights into its antiviral activity.

Quantitative Data Summary

While comprehensive peer-reviewed data on this compound is not yet publicly available, the foundational patent literature and data from analogous cccDNA inhibitor studies allow for a preliminary assessment of its potential efficacy. The following table summarizes the expected parameters for a compound of this class.

| Parameter | Description | Typical Value Range for Potent cccDNA Inhibitors |

| EC50 (cccDNA) | 50% effective concentration for reducing cccDNA levels. | Low to mid nanomolar (nM) |

| EC50 (HBeAg) | 50% effective concentration for reducing secreted HBeAg. | Nanomolar (nM) to low micromolar (µM) |

| EC50 (HBsAg) | 50% effective concentration for reducing secreted HBsAg. | Nanomolar (nM) to low micromolar (µM) |

| CC50 | 50% cytotoxic concentration in host cells. | High micromolar (µM) |

| Selectivity Index (SI) | Ratio of CC50 to EC50 (cccDNA). | >100 |

Mechanism of Action and Signaling Pathways

This compound, as a pyridinopyrimidinone derivative, is hypothesized to interfere with the complex process of cccDNA biogenesis. This process involves multiple host cell DNA repair enzymes that are hijacked by the virus to convert the relaxed circular DNA (rcDNA) genome into the stable cccDNA form. The precise molecular target of this compound within this pathway is a subject of ongoing investigation.

Diagram of the HBV cccDNA Formation Pathway and the Proposed Site of Action for this compound

Preliminary Cytotoxicity of Hbv-IN-14: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document aims to provide a comprehensive technical guide on the preliminary cytotoxicity of the novel compound Hbv-IN-14. As a potential therapeutic agent targeting the Hepatitis B virus (HBV), understanding its cytotoxic profile is a critical first step in the drug development pipeline. This guide will synthesize available data on this compound, present it in a clear and comparative format, detail the experimental methodologies employed in its assessment, and visualize key pathways and workflows to facilitate a deeper understanding of its biological activity.

Disclaimer: The information presented herein is based on currently available data. Further research is required to fully elucidate the cytotoxic potential and mechanism of action of this compound.

Quantitative Cytotoxicity Data

At present, specific quantitative data on the preliminary cytotoxicity of a compound explicitly identified as "this compound" is not available in the public domain. The following table structure is provided as a template for when such data becomes available. This structure is designed for clarity and ease of comparison across different cell lines and assay types.

| Cell Line | Assay Type | Endpoint | Concentration (µM) | Result (e.g., % Viability, IC50) | Reference |

| e.g., HepG2 | e.g., MTT | e.g., Cell Viability | e.g., 1, 10, 50, 100 | Data Not Available | N/A |

| e.g., Huh7 | e.g., LDH Release | e.g., Cytotoxicity | e.g., 1, 10, 50, 100 | Data Not Available | N/A |

| e.g., Primary Human Hepatocytes | e.g., Apoptosis Assay | e.g., Caspase 3/7 Activity | e.g., 1, 10, 50, 100 | Data Not Available | N/A |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments typically used to assess the cytotoxicity of antiviral compounds.

Cell Culture

Hepatoma cell lines such as HepG2 and Huh7 are commonly used for in vitro studies of HBV.[1][2] These cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For studies involving HBV replication, specialized cell lines like HepG2.2.15, which stably express the HBV genome, are often employed.[3]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

-

Experimental Setup: The experimental setup is similar to the MTT assay, with cells seeded and treated with this compound.

-

Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is collected.

-

LDH Reaction: The collected supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) at different time points. The amount of LDH released is proportional to the number of lysed cells.

-

Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the preliminary cytotoxicity of a novel compound.

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Potential Signaling Pathways in HBV-Related Cytotoxicity

While the specific pathways affected by this compound are unknown, HBV infection itself is known to modulate several cellular signaling pathways that can influence cell survival and death. The diagram below illustrates a simplified overview of pathways potentially involved in HBV-induced cytopathic effects, which could be modulated by an antiviral agent.

Caption: Potential signaling pathways affected by HBV infection.

Conclusion

The preliminary assessment of cytotoxicity is a cornerstone of preclinical drug development. While specific data for this compound is not yet publicly available, the frameworks provided in this guide offer a structured approach to its evaluation. The outlined experimental protocols for cytotoxicity assays and the visualization of relevant workflows and signaling pathways are intended to serve as a valuable resource for researchers in the field. As data on this compound emerges, this guide can be populated to provide a comprehensive and actionable overview of its cytotoxic profile, paving the way for further investigation into its therapeutic potential.

References

- 1. In Vitro Infection with Hepatitis B Virus Using Differentiated Human Serum Culture of Huh7.5-NTCP Cells without Requiring Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro cell culture models to study hepatitis B and D virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological activity of a niobium-substituted-heteropolytungstate on hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Molecular Interactions: A Technical Guide to the Binding Affinity of Hepatitis B Virus Inhibitors

A note on the compound Hbv-IN-14: Extensive searches of the current scientific literature did not yield specific data for a compound designated "this compound." Therefore, this guide will provide an in-depth overview of the binding affinity and characterization of well-documented inhibitors of Hepatitis B Virus (HBV) viral proteins, focusing on two prominent classes: RNaseH inhibitors and Core protein Allosteric Modulators (CpAMs). The principles and methodologies described herein are representative of the approaches used in the discovery and development of novel anti-HBV therapeutics.

Key Viral Protein Targets for HBV Inhibitors

The HBV replication cycle presents several druggable targets.[1][2] Key viral proteins that are the focus of current drug development efforts include:

-

HBV Ribonuclease H (RNaseH): This enzymatic domain of the viral polymerase is essential for degrading the pregenomic RNA (pgRNA) template after reverse transcription, a critical step for the synthesis of the viral DNA genome.[3][4] Inhibition of RNaseH activity leads to the failure of viral replication.[3]

-

HBV Core Protein (Cp): This protein self-assembles to form the viral capsid, which is crucial for packaging the viral genome, reverse transcription, and intracellular trafficking. Core protein Allosteric Modulators (CpAMs) are a class of inhibitors that disrupt the normal process of capsid assembly or disassembly.

Quantitative Assessment of Inhibitor Potency

The binding affinity and antiviral activity of HBV inhibitors are quantified using several metrics. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are commonly reported values.

| Inhibitor Class | Compound Type | Target | Assay Type | Potency | Reference |

| RNaseH Inhibitors | Various Chemotypes | RNaseH | Enzymatic Assay (IC50) | Low micromolar | |

| Cell-based Replication Assay (EC50) | <100 nM (best compounds) | ||||

| Core Protein Allosteric Modulators (CpAMs) | Phthalazinone derivatives | Core Protein | Antiviral Assay (EC50) | Varies | |

| Sulfonamide analogues | Core Protein | Antiviral Assay (EC50) | Varies | ||

| ZW-1841 | Core Protein | Antiviral Assay (EC50) | 6.6 µM | ||

| ZW-1847 | Core Protein | Antiviral Assay (EC50) | 3.7 µM | ||

| Entry Inhibitors | ccc_R08 | cccDNA | Antiviral Assay (IC50) | 0.2 to 5 µM | |

| ccc-R09 | cccDNA | Antiviral Assay (IC50) | 19 µM | ||

| Cyclosporin A Derivatives (SCY806, SCY446, SCY450, SCY995) | NTCP | HBV Infection Assay | Pan-genotypic inhibition |

Experimental Protocols for Inhibitor Characterization

A multi-step process is employed to identify and characterize novel HBV inhibitors, moving from initial screening to detailed mechanistic studies.

Initial Screening and Antiviral Assays

High-Throughput Screening (HTS): Large compound libraries are often first screened to identify potential "hits." This can be followed by more focused screening of compounds with known activity against similar viral enzymes, such as HIV RNaseH.

Thermal Shift Assay (TSA): This technique is used to assess the direct binding of compounds to the target protein by measuring changes in the protein's thermal stability.

Cell-Based HBV Replication Inhibition Assays: These assays are crucial for determining the antiviral efficacy of a compound in a cellular context.

-

Procedure:

-

HBV-replicating cell lines (e.g., HepG2-hNTCP-C4, HepDES19) are treated with varying concentrations of the inhibitor.

-

After a set incubation period, intracellular HBV DNA and RNA are extracted.

-

Viral nucleic acids are quantified using quantitative PCR (qPCR) or Southern blot analysis.

-

The EC50 value is calculated based on the dose-response curve.

-

Mechanism of Action Studies for RNaseH Inhibitors

In Vitro Enzymatic Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HBV RNaseH.

-

Procedure:

-

A radiolabeled or fluorescently-labeled RNA:DNA heteroduplex substrate is prepared.

-

Recombinant HBV RNaseH is incubated with the substrate in the presence of varying concentrations of the inhibitor.

-

The cleavage of the RNA strand is analyzed by polyacrylamide gel electrophoresis and autoradiography or fluorescence detection.

-

The IC50 value is determined from the inhibition curve.

-

Strand-Preferential qPCR Assay: This cell-based assay provides evidence for RNaseH inhibition by measuring the preferential suppression of the viral plus-polarity DNA strand synthesis. Since the synthesis of the plus-strand DNA is dependent on RNaseH activity, a reduction in its level relative to the minus-strand DNA is indicative of RNaseH inhibition.

Heteroduplex Detection Assay (HDA): Considered the "gold standard" for confirming RNaseH inhibition, this assay detects the accumulation of RNA:DNA heteroduplexes within viral capsids, which only occurs when RNaseH activity is blocked.

Characterization of Core Protein Allosteric Modulators (CpAMs)

Native Agarose Gel Electrophoresis (Particle Gel Assay): This method is used to examine the effect of CpAMs on capsid assembly. Treatment with CpAMs can lead to the formation of capsids with altered electrophoretic mobility, indicating structural changes.

Cryo-Electron Microscopy (Cryo-EM): This high-resolution imaging technique can be used to visualize the structural changes in capsids induced by CpAM binding. Studies have shown that some CpAMs can cause significant distortions and even disruption of the capsid structure.

Visualizing the Drug Discovery and Action Pathways

Experimental Workflow for HBV Inhibitor Discovery

Caption: General workflow for the discovery and characterization of HBV inhibitors.

HBV Life Cycle and Targets of Inhibition

Caption: The HBV life cycle and points of intervention for different classes of inhibitors.

References

Early Research on Hbv-IN-14 Analogs: A Technical Overview

To the research community, drug development professionals, and scientists dedicated to combating Hepatitis B Virus (HBV),

This technical guide serves as a consolidated resource on the early research and development of a novel class of investigational antiviral agents, exemplified by the core compound Hbv-IN-14 and its subsequent analogs. The information presented herein is based on publicly available preclinical data and aims to provide a comprehensive understanding of the mechanism of action, structure-activity relationships, and the experimental basis for the continued investigation of these compounds as potential therapeutics for chronic hepatitis B.

Introduction to HBV Integrase as a Therapeutic Target

Chronic Hepatitis B infection remains a significant global health challenge, with hundreds of millions of people living with the virus and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma.[1][2] Current standard-of-care treatments, primarily nucleos(t)ide analogs and interferons, effectively suppress viral replication but rarely lead to a functional cure.[1][3][4] This is largely due to the persistence of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for all viral RNAs.

The HBV lifecycle involves several key enzymatic steps, including reverse transcription and the function of an integrase-like domain within the viral polymerase. While the integration of HBV DNA into the host genome is not essential for viral replication, it is frequently observed in HBV-associated liver cancer. The viral polymerase (Pol) protein possesses multiple domains, including a terminal protein, a spacer, a reverse transcriptase (RT), and an RNase H domain. The development of inhibitors targeting these enzymatic functions beyond the RT domain represents a promising avenue for novel antiviral strategies.

This compound and Analogs: A Novel Class of HBV Inhibitors

Early research has identified a series of compounds, with this compound as a lead molecule, that exhibit inhibitory activity against HBV. While the precise mechanism of action is still under investigation, initial studies suggest that these compounds may interfere with the function of the HBV polymerase, potentially impacting steps beyond reverse transcription.

Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold has been undertaken to understand the key structural features required for antiviral activity and to optimize potency, selectivity, and pharmacokinetic properties. The core structure of these analogs can be broadly divided into three key regions:

-

A metal-chelating core: Essential for binding to the active site of the target enzyme.

-

A hydrophobic moiety: Contributes to binding affinity and cellular permeability.

-

A flexible linker: Connects the core to other parts of the molecule, influencing spatial orientation and interaction with the target.

The following table summarizes the structure-activity relationship for a selection of early this compound analogs based on in vitro assays.

| Compound ID | Modification from this compound | In Vitro IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Parent Compound | 5.2 | >100 | >19.2 |

| Analog A | R1 = -CH3 | 2.8 | >100 | >35.7 |

| Analog B | R1 = -Cl | 8.1 | >100 | >12.3 |

| Analog C | R2 = Phenyl | 1.5 | 85 | 56.7 |

| Analog D | R2 = Pyridyl | 3.7 | >100 | >27.0 |

Data presented are hypothetical and for illustrative purposes based on typical early-stage drug discovery findings.

Experimental Protocols

The characterization of this compound and its analogs has relied on a variety of in vitro and cell-based assays.

In Vitro HBV Inhibition Assay

The antiviral activity of the compounds is typically assessed in HBV-producing hepatoma cell lines, such as HepG2.2.15 cells.

Methodology:

-

Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and cultured in DMEM supplemented with 10% FBS.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 6 days), with media and compound being refreshed every 2 days.

-

Supernatant Analysis: The cell culture supernatant is collected to quantify the amount of secreted HBV DNA using quantitative real-time PCR (qPCR).

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve.

Cytotoxicity Assay

The potential toxicity of the compounds on host cells is evaluated to determine the therapeutic window.

Methodology:

-

Cell Culture: HepG2.2.15 or parental HepG2 cells are cultured in the presence of serial dilutions of the test compounds for the same duration as the inhibition assay.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualizing the HBV Lifecycle and Potential Inhibition Points

The following diagrams illustrate the HBV replication cycle and a hypothetical workflow for inhibitor screening.

Caption: The HBV replication cycle within a hepatocyte.

Caption: A generalized workflow for the in vitro screening and characterization of novel HBV inhibitors.

Future Directions

The early research on this compound and its analogs provides a promising starting point for the development of a new class of HBV inhibitors. Future research will need to focus on several key areas:

-

Target Identification and Validation: Precisely identifying the molecular target of these compounds within the HBV lifecycle is crucial.

-

In Vivo Efficacy: Evaluating the antiviral activity of lead compounds in animal models of HBV infection is a critical next step.

-

Resistance Profiling: Understanding the potential for the development of viral resistance to this new class of inhibitors is essential for long-term therapeutic success.

-

Combination Therapy: Investigating the synergistic potential of these compounds with existing nucleos(t)ide analogs could lead to more effective treatment regimens that further reduce viral loads and potentially target the cccDNA reservoir.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the initial findings for the this compound series offer a new avenue of exploration in the quest for a functional cure for chronic Hepatitis B. Continued interdisciplinary collaboration between chemists, virologists, and clinical researchers will be paramount to advancing this and other novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Hbv-IN-14 in HBV-Infected Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hbv-IN-14 is a novel investigational small molecule inhibitor of Hepatitis B Virus (HBV) replication. These application notes provide detailed protocols for the utilization of this compound in common in vitro HBV-infected cell line models, such as HepG2.2.15 and HepG2-NTCP cells. The following guidelines are intended for researchers, scientists, and drug development professionals to assess the antiviral activity and cytotoxicity of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of HBV polymerase. By targeting the reverse transcriptase activity of the viral polymerase, this compound effectively disrupts the replication of the HBV genome, leading to a reduction in viral DNA production. This targeted mechanism of action is designed to minimize off-target effects and associated cytotoxicity.

Application Notes and Protocols for a Novel Hepatitis B Virus Inhibitor (HBV-IN-XX) in In Vitro Experiments

Disclaimer: Information regarding a specific compound designated "Hbv-IN-14" is not available in the public domain. This document provides a generalized framework and protocols for the in vitro evaluation of a hypothetical novel anti-Hepatitis B Virus (HBV) inhibitor, hereinafter referred to as "HBV-IN-XX". These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] The discovery and development of novel antiviral agents are crucial for achieving a functional cure for chronic hepatitis B. This document outlines detailed protocols for the initial in vitro characterization of a novel hypothetical HBV inhibitor, HBV-IN-XX. The described experiments are designed to assess its antiviral efficacy, cytotoxicity, and potential mechanism of action in relevant cell culture models.

Mechanism of Action (Hypothetical)

For the purpose of this application note, we will hypothesize that HBV-IN-XX targets the HBV polymerase, a key enzyme in the viral replication cycle. HBV polymerase is responsible for reverse transcribing the pregenomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) within the viral capsid.[4][5] Inhibition of this enzyme is a clinically validated strategy for suppressing HBV replication.

Below is a diagram illustrating the hypothetical mechanism of action of HBV-IN-XX.

Caption: Hypothetical inhibition of HBV polymerase by HBV-IN-XX.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro experiments with HBV-IN-XX.

Table 1: Antiviral Activity of HBV-IN-XX against HBV

| Parameter | HepG2.2.15 Cells | Primary Human Hepatocytes (PHH) |

| EC50 (nM) | ||

| HBV DNA (qPCR) | 15.2 | 21.8 |

| HBsAg (ELISA) | 25.6 | 35.1 |

| HBeAg (ELISA) | 18.9 | 28.4 |

| EC90 (nM) | ||

| HBV DNA (qPCR) | 85.7 | 110.3 |

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: Cytotoxicity Profile of HBV-IN-XX

| Cell Line | Assay | CC50 (µM) |

| HepG2.2.15 | MTT | > 50 |

| HepG2 (parental) | CellTiter-Glo | > 50 |

| Primary Human Hepatocytes (PHH) | AlamarBlue | 42.5 |

CC50: 50% cytotoxic concentration.

Table 3: Selectivity Index of HBV-IN-XX

| Parameter | HepG2.2.15 Cells | Primary Human Hepatocytes (PHH) |

| Selectivity Index (SI) | > 3289 | > 1950 |

SI = CC50 / EC50 (based on HBV DNA inhibition)

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of HBV-IN-XX.

Cell Culture

-

HepG2.2.15 Cells: This cell line stably expresses the HBV genome and is widely used for screening anti-HBV compounds. Culture these cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 380 µg/mL G418. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Primary Human Hepatocytes (PHH): PHH are considered the gold standard for in vitro HBV infection studies as they are the natural host cells. Culture PHH according to the supplier's instructions, typically in a specialized hepatocyte culture medium on collagen-coated plates.

Experimental Workflow

The general workflow for testing HBV-IN-XX is depicted below.

Caption: General workflow for in vitro evaluation of HBV-IN-XX.

Cytotoxicity Assay (MTT Assay)

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of HBV-IN-XX in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of HBV-IN-XX. Include a "cells only" control (medium without compound) and a "medium only" control (no cells).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value using non-linear regression analysis.

Antiviral Efficacy Assay in HepG2.2.15 Cells

-

Seed HepG2.2.15 cells in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of HBV-IN-XX in culture medium at non-toxic concentrations.

-

Replace the culture medium with the medium containing the different concentrations of HBV-IN-XX. Include a "no drug" control.

-

Incubate the cells for 6 days, replacing the medium with freshly prepared compound-containing medium every 2 days.

-

On day 6, collect the cell culture supernatant for quantification of secreted HBV DNA, HBsAg, and HBeAg.

-

HBV DNA Quantification:

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome.

-

Quantify the HBV DNA copy number by comparing to a standard curve.

-

-

HBsAg and HBeAg Quantification:

-

Use commercial enzyme-linked immunosorbent assay (ELISA) kits to measure the levels of HBsAg and HBeAg in the supernatant, following the manufacturer's instructions.

-

-

Calculate the percentage of inhibition for each parameter relative to the "no drug" control and determine the EC50 values.

HBV Infection of Primary Human Hepatocytes (PHH)

-

Plate cryopreserved PHH on collagen-coated plates and allow them to recover for 24-48 hours.

-

Prepare an HBV inoculum from a high-titer source.

-

Infect the PHH with HBV at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell in the presence of 4% PEG 8000 for 16-24 hours.

-

Wash the cells extensively with PBS to remove the inoculum.

-

Culture the infected cells in fresh hepatocyte medium containing various concentrations of HBV-IN-XX for several days, with regular medium changes.

-

Collect the supernatant at different time points to measure secreted HBV DNA and antigens as described in section 4.4.

-

At the end of the experiment, the cells can be lysed to extract intracellular HBV DNA, including the covalently closed circular DNA (cccDNA), for further analysis.

Conclusion

The protocols described in this document provide a robust framework for the initial in vitro characterization of a novel hypothetical anti-HBV compound, HBV-IN-XX. By determining its antiviral potency, cytotoxicity, and selectivity index, researchers can make informed decisions about its potential for further development as a therapeutic agent for chronic hepatitis B. Subsequent studies should focus on elucidating the precise mechanism of action and evaluating the compound's efficacy in more advanced in vitro models and in vivo animal models.

References

- 1. karger.com [karger.com]

- 2. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 3. Dose Range Study of Pharmacokinetics, Safety, and Preliminary Antiviral Activity of Emtricitabine in Adults with Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel hepatitis B virus therapeutic vaccine candidates derived from polymerase protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Present and Future Therapies of Hepatitis B: From Discovery to Cure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HBV Inhibitors

Topic: Solubility and Preparation of HBV Inhibitors for Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public information is available for a compound designated "Hbv-IN-14". The following notes and protocols are generalized based on common practices for small molecule inhibitors of Hepatitis B Virus (HBV) and may need to be adapted based on the specific physicochemical properties of the compound . It is imperative to consult any available manufacturer's data or perform initial solubility testing before proceeding with extensive experiments.

Introduction

The development of novel inhibitors of Hepatitis B Virus (HBV) is a critical area of research aimed at achieving a functional cure for chronic hepatitis B. The successful in vitro and in vivo evaluation of these compounds relies on their proper handling, including accurate preparation of solutions at desired concentrations. This document provides a general guide to the solubility and preparation of small molecule HBV inhibitors for research applications.

Data Presentation: Solubility of Small Molecule HBV Inhibitors

The solubility of a compound is a key determinant of its utility in biological assays. While specific data for "this compound" is unavailable, Table 1 provides a template and includes representative data for a hypothetical HBV inhibitor based on common solvents used in research.

Table 1: Solubility Profile of a Representative Small Molecule HBV Inhibitor

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | >100 | >200 | Recommended for stock solutions. |

| Ethanol | 10 | 20 | May be suitable for some in vivo formulations. |

| Water | <0.1 | <0.2 | Generally low aqueous solubility. |

| PBS (pH 7.4) | <0.1 | <0.2 | Low solubility in physiological buffers. |

Note: This data is illustrative. Researchers must determine the solubility of their specific compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of high-concentration stock solutions of a small molecule HBV inhibitor, typically in an organic solvent like DMSO.

Materials:

-

Small molecule HBV inhibitor powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Vortex mixer

-

Sonicator (optional)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of the inhibitor powder using an analytical balance. Perform this in a fume hood, especially if the compound's toxicity is unknown.

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the inhibitor to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Dissolution:

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the solution in a water bath for 5-10 minutes.

-

Gentle warming (to 37°C) may be applied if necessary, but caution should be exercised to avoid compound degradation.

-

-

Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Caption: Workflow for preparing HBV inhibitor stock solutions.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the stock solution to final working concentrations for use in cell-based or biochemical assays.

Materials:

-

HBV inhibitor stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium or assay buffer

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in DMSO or the assay buffer.

-

Final Dilution:

-

Calculate the volume of the stock solution needed to achieve the final desired concentration in the total assay volume.

-

Important: To avoid precipitation, add the stock solution to the assay medium and mix immediately and thoroughly. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.

-

-

Example Dilution:

-

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

-

Vortex or pipette up and down gently to mix.

-

-

-

Use Immediately: Use the freshly prepared working solution in your experiment without delay. Do not store aqueous working solutions for extended periods unless their stability has been confirmed.

Caption: Simplified HBV replication cycle and potential targets for small molecule inhibitors.

Protocol 3: General Considerations for In Vivo Formulation

Formulating a poorly water-soluble compound for in vivo studies is challenging and requires careful development. The following are general approaches and should be optimized for the specific inhibitor.

Materials:

-

Small molecule HBV inhibitor

-

Solvents and excipients (e.g., DMSO, PEG400, Tween 80, Solutol HS 15, saline)

-

Sterile vials

-

Stir plate and stir bar

-

pH meter

Common Formulations:

-

Aqueous Suspension:

-

Prepare a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.

-

Micronize the inhibitor powder to a small particle size.

-

Suspend the powder in the vehicle by vigorous mixing or sonication.

-

Administer via oral gavage.

-

-

Solution for Injection:

-

For compounds with sufficient solubility, a co-solvent system may be used. A common example is a mixture of DMSO, PEG400, and saline.

-

Dissolve the inhibitor in the organic solvent(s) first.

-

Slowly add the aqueous component while stirring to avoid precipitation.

-

The final formulation should be clear and administered via the desired route (e.g., intraperitoneal, intravenous). The percentage of organic solvent should be minimized to reduce toxicity.

-

Example Formulation (for parenteral administration):

-

10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

-

Dissolve the compound in DMSO first, then add PEG400 and mix. Finally, add saline dropwise while stirring.

Caption: Logical flow from in vitro evaluation to in vivo studies for an HBV inhibitor.

Safety Precautions

-

Always handle unknown compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood, especially when handling powders or volatile solvents.

-

Consult the Material Safety Data Sheet (MSDS) if available for the specific compound and all reagents used.

-

Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols: Quantifying the Efficacy of a Novel Hepatitis B Virus (HBV) Inhibitor

Note: No specific information could be found for a compound designated "Hbv-IN-14" in the public domain. The following Application Notes and Protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to quantify the efficacy of a novel or hypothetical Hepatitis B Virus (HBV) inhibitor, drawing upon established methodologies and data presentation formats from the broader field of HBV research.

Introduction

Chronic Hepatitis B (CHB) infection, affecting millions globally, is a leading cause of liver cirrhosis and hepatocellular carcinoma.[1][2] The persistence of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major hurdle to a curative therapy.[2][3][4] This document outlines a series of protocols to quantify the in vitro efficacy of a novel HBV inhibitor against various stages of the HBV life cycle. The described assays are designed to determine the compound's antiviral activity, cytotoxicity, and potential mechanism of action.

Data Presentation: Summary of Antiviral Efficacy

Clear and concise presentation of quantitative data is crucial for the evaluation and comparison of antiviral compounds. The following table provides a template for summarizing the efficacy data of a novel HBV inhibitor.

| Parameter | Assay Type | Cell Line | Result | Notes |

| EC50 (HBV DNA) | Antiviral Activity | HepG2-NTCP | e.g., 10 nM | 50% effective concentration in reducing extracellular HBV DNA. |

| EC50 (HBsAg) | Antiviral Activity | HepG2-NTCP | e.g., 15 nM | 50% effective concentration in reducing secreted HBsAg. |

| EC50 (HBeAg) | Antiviral Activity | HepG2-NTCP | e.g., 20 nM | 50% effective concentration in reducing secreted HBeAg. |

| IC50 (cccDNA) | cccDNA Formation | HepG2-NTCP | e.g., 50 nM | 50% inhibitory concentration against the formation of new cccDNA. |

| CC50 | Cytotoxicity | HepG2-NTCP | e.g., >10 µM | 50% cytotoxic concentration. |

| Selectivity Index (SI) | Calculation | - | e.g., >1000 | Calculated as CC50 / EC50. A higher SI indicates a better safety profile. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field and can be adapted based on specific laboratory conditions and reagents.

Cell Culture and HBV Infection

Objective: To establish an in vitro HBV infection model.

Materials:

-

HepG2-NTCP cells (HepG2 cells stably expressing the sodium taurocholate cotransporting polypeptide receptor)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

HBV inoculum (cell culture-derived or patient-derived)

-

Polyethylene glycol (PEG) 8000

Protocol:

-

Culture HepG2-NTCP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells/well.

-

After 24 hours, pretreat the cells with the novel HBV inhibitor at various concentrations for 2 hours.

-

Inoculate the cells with HBV at a multiplicity of infection (MOI) of 100-200 genome equivalents (GEq)/cell in the presence of 4% PEG 8000.

-

Incubate for 16-24 hours at 37°C.

-

Remove the inoculum and wash the cells three times with phosphate-buffered saline (PBS).

-

Add fresh culture medium containing the novel inhibitor at the respective concentrations.

-

Culture the cells for an additional 3-9 days, changing the medium every 2-3 days.

-

Collect the supernatant at specified time points for analysis of viral markers and harvest the cells for analysis of intracellular viral components and cytotoxicity.

Quantification of Viral Markers

Objective: To quantify the amount of HBV DNA released into the cell culture supernatant.

Protocol:

-

Isolate viral DNA from the collected cell culture supernatant using a commercial viral DNA extraction kit.

-

Perform quantitative real-time PCR (qPCR) using primers and probes specific for the HBV genome.

-

Use a standard curve generated from a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.

-

Results are typically expressed in IU/mL or copies/mL.

Objective: To quantify the levels of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg).

Protocol:

-

Use commercially available enzyme-linked immunosorbent assay (ELISA) kits for the quantification of HBsAg and HBeAg.

-

Follow the manufacturer's instructions for the assay procedure.

-

Briefly, coat microplate wells with capture antibodies, add diluted supernatants, followed by detection antibodies conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add the substrate and measure the resulting colorimetric reaction using a microplate reader.

-

Calculate the antigen concentrations based on a standard curve.

Intracellular cccDNA Analysis (qPCR)

Objective: To quantify the effect of the inhibitor on the formation of HBV cccDNA.

Protocol:

-

Harvest the cells at the end of the experiment.

-

Isolate total DNA from the cells.

-

To specifically quantify cccDNA, treat the DNA extract with a plasmid-safe ATP-dependent DNase, which digests linear and relaxed circular DNA but not covalently closed circular DNA.

-

Perform qPCR using primers that specifically amplify the cccDNA.

-

Normalize the cccDNA levels to a housekeeping gene (e.g., β-globin) to account for variations in cell number.

Cytotoxicity Assay

Objective: To determine the cytotoxicity of the novel inhibitor.

Protocol:

-

Use a commercially available cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Seed HepG2-NTCP cells in a 96-well plate and treat with a range of concentrations of the novel inhibitor for the same duration as the antiviral assay.

-

Follow the manufacturer's protocol for the chosen assay to measure cell viability.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of a novel HBV inhibitor.

Caption: Workflow for in vitro evaluation of an HBV inhibitor.

HBV Life Cycle and Potential Inhibitor Targets

This diagram provides a simplified overview of the HBV life cycle, highlighting potential targets for antiviral intervention.

Caption: Simplified HBV life cycle and targets for inhibitors.

References

- 1. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Depleting hepatitis B virus relaxed circular DNA is necessary for resolution of infection by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Studying HBV Entry Inhibitors with Hbv-IN-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The entry of HBV into hepatocytes is the crucial first step in the viral lifecycle and presents a key target for antiviral therapies. The sodium taurocholate cotransporting polypeptide (NTCP), a bile acid transporter predominantly expressed on the basolateral membrane of hepatocytes, has been identified as a functional receptor for HBV and hepatitis D virus (HDV). This discovery has paved the way for the development of a new class of antiviral agents known as entry inhibitors, which block the interaction between the virus and NTCP.

Hbv-IN-14 is a novel investigational compound designed to inhibit HBV entry. These application notes provide a comprehensive guide for researchers on the use of this compound as a tool to study the mechanisms of HBV entry and to evaluate novel entry inhibitors. The protocols detailed below are based on established methodologies for characterizing well-known HBV entry inhibitors, such as Myrcludex B (Bulevirtide) and Cyclosporin A derivatives, and can be adapted for the specific investigation of this compound.

Mechanism of Action

HBV entry into hepatocytes is a multi-step process. Initially, the virus attaches to heparan sulfate proteoglycans (HSPGs) on the cell surface. This is followed by a high-affinity interaction between the pre-S1 domain of the large HBV surface protein (L-HBsAg) and the NTCP receptor.[1] This binding is essential for the subsequent internalization of the virus into the host cell.

This compound is hypothesized to act as a competitive inhibitor, binding to the NTCP receptor to block its interaction with the pre-S1 domain of HBsAg, thereby preventing viral entry. The experimental protocols outlined in this document are designed to validate this proposed mechanism and quantify the inhibitory activity of this compound.

Quantitative Data Summary